is a chemical compound with the molecular formula C7H5ClFNO2 . It’s typically stored at temperatures between 0-5°C .
Additionally, indole derivatives, which can potentially be synthesized from compounds like 5-Amino-2-chloro-4-fluorobenzoic acid, have shown diverse biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
5-Amino-2-chloro-4-fluorobenzoic acid is an aromatic compound characterized by the presence of an amino group, a chlorine atom, and a fluorine atom on a benzoic acid structure. Its molecular formula is with a molecular weight of approximately 189.57 g/mol. This compound is notable for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals due to its unique functional groups that enhance its reactivity and biological activity .
There is no current information available regarding a specific mechanism of action for 5-Amino-2-chloro-4-fluorobenzoic acid.
These reactions allow for the synthesis of various derivatives that may exhibit altered biological activities or enhanced properties .
Research indicates that 5-amino-2-chloro-4-fluorobenzoic acid exhibits significant biological activity, particularly as an intermediate in the synthesis of herbicides such as Saflufenacil. This compound has been shown to possess herbicidal properties, inhibiting the growth of certain weeds effectively . Its structural characteristics contribute to its interaction with biological targets, making it a valuable compound in agricultural chemistry.
Several methods exist for synthesizing 5-amino-2-chloro-4-fluorobenzoic acid:
These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired end products.
5-Amino-2-chloro-4-fluorobenzoic acid finds applications primarily in:
The compound's ability to modify biological pathways makes it significant in both agricultural and medicinal chemistry .
Studies on the interactions of 5-amino-2-chloro-4-fluorobenzoic acid focus on its herbicidal properties and how it interacts with plant enzymes and metabolic pathways. The compound has been shown to disrupt specific biochemical processes within target weeds, leading to their death while minimizing effects on crops . Further research into its interactions at the molecular level could provide insights into enhancing its efficacy and reducing potential resistance among weed populations.
Several compounds share structural similarities with 5-amino-2-chloro-4-fluorobenzoic acid, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Chloro-4-fluorobenzoic Acid | Chlorine and fluorine substituents | Used as a precursor in various chemical syntheses |
4-Amino-2-chlorobenzoic Acid | Amino group on para position | Exhibits antibacterial properties |
Saflufenacil | Contains multiple functional groups | Highly effective herbicide with broad-spectrum activity |
5-Amino-4-fluorobenzoic Acid | Fluorine at para position | Potential pharmaceutical applications |
The uniqueness of 5-amino-2-chloro-4-fluorobenzoic acid lies in its specific combination of amino, chloro, and fluoro groups that enhance its reactivity and biological activity compared to these similar compounds .